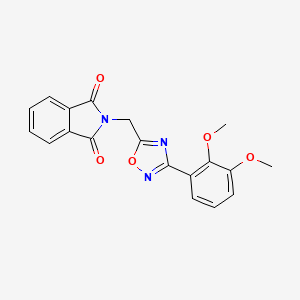
ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate showcases significant chemical interest due to its complex structure involving a triazole ring connected to a thiazole and piperidine moiety. This structure facilitates the formation of infinite chains through hydrogen bonding between hydroxyl and triazole nitrogen atoms in certain derivatives, showcasing the compound's potential for forming intricate molecular assemblies. Such structural features are critical for understanding the compound's interaction within various biological and chemical systems (Horton, Levine, Norris, Luck, & Silverton, 1997).
Synthesis and Biological Screening for Tuberculosis
One of the remarkable applications of related molecules involves their synthesis and biological screening against Mycobacterium tuberculosis. By designing molecules that incorporate the thiazole and aminopiperidine core with various side chains, researchers have been able to screen for potential inhibitory effects on tuberculosis, showcasing the molecule's relevance in medicinal chemistry and drug discovery. Among these compounds, some have demonstrated promising results as inhibitors of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential in the development of new antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Coordination Polymers and Luminescent Properties
The positional isomeric effects of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its 4-carboxylate analog on the structural diversity of Cd(II) coordination polymers were explored, demonstrating the compound's utility in constructing metal–organic frameworks (MOFs). The research on these polymers sheds light on how the positional isomerism of ligands can influence the formation and properties of coordination polymers, which are of interest for various applications including catalysis, gas storage, and sensing. Additionally, the thermal and luminescent properties of these polymers have been reported, providing insights into their potential use in materials science (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
properties
IUPAC Name |
ethyl 1-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-4-24-15(23)12-6-5-7-20(9-12)14(22)13-11(3)21(19-18-13)16-17-8-10(2)25-16/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPHXHUIVDSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



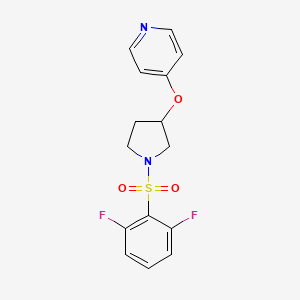


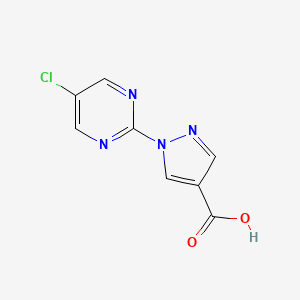
![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)
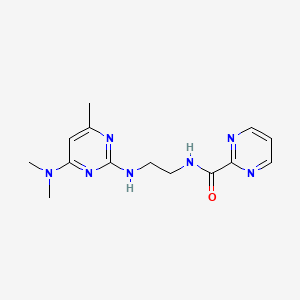
![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)

![2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2688627.png)
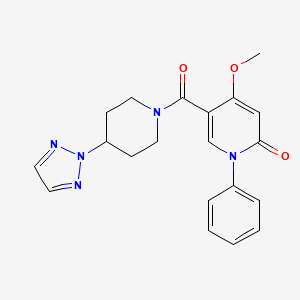
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2688630.png)
